molecular formula C7H9NO B043533 3-Cyclobutyl-3-oxopropanenitrile CAS No. 118431-89-3

3-Cyclobutyl-3-oxopropanenitrile

Katalognummer B043533
CAS-Nummer: 118431-89-3
Molekulargewicht: 123.15 g/mol
InChI-Schlüssel: BAJYSJUMDLMTGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3-Cyclobutyl-3-oxopropanenitrile often involves innovative methodologies, such as the use of tin(IV) chloride-mediated reactions or cycloaddition processes. For instance, trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates have been converted to 2,4,5-trisubstituted oxazoles in the presence of nitriles and tin(IV) chloride, showcasing a method that might be relevant for synthesizing related structures (Selvi & Srinivasan, 2014).

Molecular Structure Analysis

The structural analysis of compounds similar to 3-Cyclobutyl-3-oxopropanenitrile is crucial for understanding their reactivity and potential applications. X-ray crystallography has been employed to confirm the structures of synthesized compounds, providing insights into their molecular frameworks (Garve et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving cyclopropanes and nitriles, relevant to the synthesis and functionalization of 3-Cyclobutyl-3-oxopropanenitrile, have been extensively studied. Formal [3 + 2] cycloadditions of cyclopropane 1,1-diesters with nitriles offer an efficient route to pyrrolines, indicating the versatility of cyclopropane derivatives in synthetic chemistry (Cui, Ren, & Wang, 2014).

Wissenschaftliche Forschungsanwendungen

Oxidative Cyclizations and Synthesis of Heterocycles

3-Oxopropanenitriles, including structures similar to 3-Cyclobutyl-3-oxopropanenitrile, have been utilized in oxidative cyclizations to synthesize heterocyclic compounds. For instance, manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been employed to produce 4,5-dihydrofuran-3-carbonitriles containing heterocycles in good yields. This approach has been demonstrated to be effective in synthesizing diverse heterocyclic frameworks with potential utility in medicinal chemistry and material science (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Electrophilic Cyanoacetylation

Another significant application is the synthesis of 3-oxopropanenitriles via electrophilic cyanoacetylation of heterocycles. This method provides a straightforward and efficient route to synthesize a variety of heterocyclic 3-oxopropanenitriles, demonstrating the versatility of this compound class in constructing complex molecular architectures (Andicsová-Eckstein, Kozma, & Végh, 2016).

Radical Cyclization

Studies have also explored the radical cyclization of 3-oxopropanenitriles and alkenes with cerium(IV) ammonium nitrate in ether solvents, highlighting the potential of these reactions in generating diverse cyclic compounds. Such reactions underscore the utility of 3-oxopropanenitriles in synthetic organic chemistry, particularly in the construction of cyclic structures through radical processes (Yılmaz, 2011).

Synthesis of Heterocyclic Compounds

The reactivity of 3-oxopropanenitriles has been extensively investigated for the synthesis of different heterocyclic compounds. These studies have shown that 3-oxopropanenitriles can serve as precursors for various heterocyclic frameworks, highlighting their importance in synthetic chemistry and potential applications in developing novel compounds with diverse biological activities (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).

Safety And Hazards

3-Cyclobutyl-3-oxopropanenitrile is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Eigenschaften

IUPAC Name

3-cyclobutyl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJYSJUMDLMTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551370
Record name 3-Cyclobutyl-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-3-oxopropanenitrile

CAS RN

118431-89-3
Record name 3-Cyclobutyl-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred suspension of sodium hydride (12 g of a 60% dispersion in mineral oil, 0.30 mol, which was washed with petroleum ether twice in dry THF) was heated to 75° C. To this was added a mixture of ethyl cyclobutanecarboxylate (25.64 g, 0.20 mol) and dry acetonitrile (12.32 g, 0.30 mol), dropwise, and the resulting colorless suspension was heated at 70° C. for 24 h. After cooling to rt the reaction mixture was concentrated under reduced pressure and the residue poured into water (100 mL) and extracted with ethyl acetate (100 mL). The aqueous layer was separated, acidified to pH 2 with aqueous 2 M HCl and extracted with diethyl ether (2×200 mL). The combined diethyl ether layers were dried over magnesium sulfate then concentrated under reduced pressure to afford 3-cyclobutyl-3-oxopropanenitrile as yellow oil which was used in the next step without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.64 g
Type
reactant
Reaction Step Two
Quantity
12.32 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared in analogy to example 101 step A from cyclobutanecarboxylic acid ethyl ester and acetonitrile. Light yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To 800 mL of THF at −78° C. was added n-BuLi (312.0 mL, 780.0 mmol, 2.5 M in hexanes). After the reaction temperature equilibrated (˜15 min), a solution of acetonitrile (40.7 mL, 780.0 mmol in 100 mL of THF) was added dropwise via an addition funnel over a 20 min period. The resulting milky white slurry was allowed to stir for 1 hr before a solution of ethyl cyclobutanecarboxylate (53.9 mL, 390.1 mmol in 150 mL of THF) was added down the side of the flask over a 20 min period. After one hr, the reaction was warmed to −45° C. (acetonitrile/CO2) and allowed to stir for two hr. The reaction was quenched cold by the dropwise addition of 2 N HCl (˜390 mL), pH=7 and then diluted with EtOAc (1 L). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×600 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to yield 3-cyclobutyl-3-oxo-propionitrile (quantitative yield) as a yellow oil that was used without further purification. Rf 0.32 (40% EtOAc/hexanes). m/z (APCI+) 138 (M−1).
Quantity
40.7 mL
Type
reactant
Reaction Step One
Quantity
53.9 mL
Type
reactant
Reaction Step Two
Name
acetonitrile CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
312 mL
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 390 mL of THF at −78° C. was added n-BuLi (312 mL, 780 mmol, 2.5 M in hexanes). After the reaction temperature equilibrated (˜15 min), a solution of acetonitrile (40.7 mL, 780.0 mmol in 200 mL of THF) was added dropwise via an addition funnel over a 20 min period. The resulting milky-white slurry was allowed to stir for 1 hr before a solution of ethyl cyclobutane carboxalate (50.0 g, 390.1 mmol in 100 mL of THF) was added down the inside of the flask over a 15 min period. After 1 hr, the reaction was warmed to −45° C. (acetonitrile/CO2) and allowed to stir for 2 hr. The reaction was quenched cold by the dropwise addition of 2 N HCl (pH=7) and then diluted with EtOAc. The layers were separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated under reduced pressure to give the title compound (quantitative yield) as a colorless oil that was used without further purification. LRMS m/z (APCl) 121 (M−1).
Quantity
40.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
acetonitrile CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
312 mL
Type
reactant
Reaction Step Four
Name
Quantity
390 mL
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.